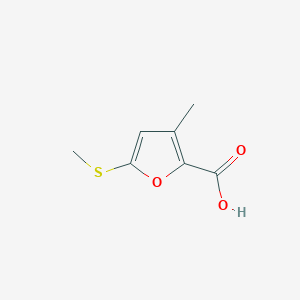

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

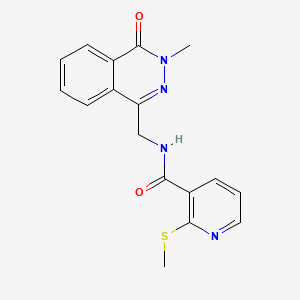

“3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid” is a furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications . The compound has a molecular weight of 172.2 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-5-(methylthio)furan-2-carboxylic acid . The InChI code is 1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .Applications De Recherche Scientifique

Optical Resolution and Chiral Synthesis

One study highlights the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate, illustrating the importance of furan derivatives in achieving enantiomerically pure compounds. This process involves the practical and efficient resolution of carboxylic acid via l-and d-menthyl esters, emphasizing the role of furan derivatives in synthesizing optically active compounds for pharmaceutical and chemical research (Yodo et al., 1988).

Intramolecular Cyclization

Another application is showcased in the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel cyclic compounds. This process highlights the utility of furan derivatives in synthesizing complex molecular structures, potentially useful in the development of new pharmaceuticals and materials (Remizov et al., 2019).

Fragmentation Studies

Research on the dissociative electron attachment study to 2-furoic acid reveals how carboxylation affects the stability of furan rings, offering insights into the electronic properties of furan derivatives and their potential applications in understanding molecular fragmentation processes relevant to fields like environmental chemistry and atmospheric sciences (Zawadzki et al., 2020).

Catalytic Synthesis

Furan derivatives also play a crucial role in catalytic applications, as seen in the synthesis of furan-2(5H)-one derivatives using supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles. This study illustrates the utility of furan derivatives in facilitating clean, efficient synthetic processes for producing fine chemicals and polymers, highlighting their importance in green chemistry and catalysis (Khodaei et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-5-methylsulfanylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDSWMOTSAYILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)SC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)

![N-Methyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2647993.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2647994.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2647997.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2648002.png)

![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)

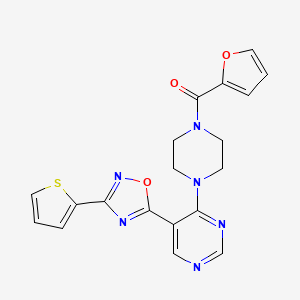

![7-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-ethyl]-1,3-dimethyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2648008.png)

![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

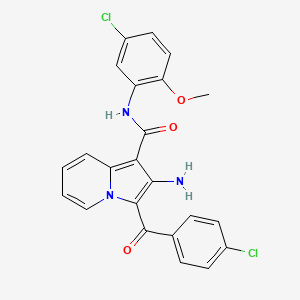

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2648010.png)

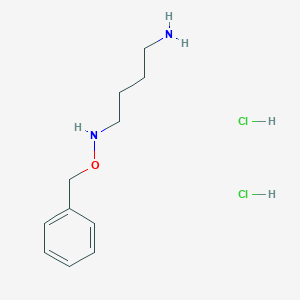

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)